molecular formula C9H5F3N2 B1392898 3-(Trifluoromethyl)-1,8-naphthyridine CAS No. 1261365-77-8

3-(Trifluoromethyl)-1,8-naphthyridine

Cat. No. B1392898
M. Wt: 198.14 g/mol
InChI Key: CBAVWUUTLLHPHM-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds are important in the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The reaction of electrochemically generated trifluoromethyl radicals with aryl alkynes in the presence of water has been studied . The radicals are readily generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source, with concomitant reduction of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the fluorine atom and the pyridine structure .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Trifluoromethyl-1,8-naphthyridine Derivatives : A study discussed the synthesis of trifluoromethyl-1,8-naphthyridine derivatives, highlighting their conversion to 1,8-naphthyridin-2(1H)ones and a modified procedure for oxidizing electron-deficient heterocyclic compounds (Eichler, Rooney, & Williams, 1976).

Chemical Properties and Applications

  • Chemical Properties of Boron Complexes : Research on 1,8-naphthyridine-based boron complexes revealed their optical and electrochemical properties, offering insights into the relationship between these properties and the aryl(heteroaryl) substituents attached to the naphthyridine boron complexes (Bonacorso et al., 2016).

Biological Activities

  • Antimicrobial Activity : A study synthesized 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines, which exhibited significant inhibition of bacterial and fungal growth (Rao, Hariprasad, & Venkanna, 2023).
  • Effects on Metal-Metal Bonding in Diruthenium Complexes : Research showed the effect of axial coordination on Ru-Ru single bond in diruthenium paddlewheel complexes using 1,8-naphthyridine-based ligands (Patra, Sadhukhan, & Bera, 2006).

Comprehensive Biological Activities Review

  • Review of Biological Activities : A review highlighted the wide range of biological activities demonstrated by 1,8‐naphthyridine derivatives, including antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic activities, among others (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Molecular Structure Analysis

  • Molecular Structures of Imidazonaphthyridine Derivatives : A study reported the structures of four 2,6,8-trisubstituted imidazonaphthyridine derivatives, providing insights into their planarity, intermolecular hydrogen bonding, and potential π-π interactions (Fun, Sivakumar, Chua, Ooi, Anwair, Gan, & Jackson, 1996).

Interaction with Efflux Pumps

  • Inhibition of Efflux Resistance Mechanisms : Research evaluated the inhibitory action of 1,8-naphthyridine sulfonamides against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).

Safety And Hazards

Safety data sheets for similar compounds suggest that they may be flammable and harmful if swallowed, in contact with skin, or if inhaled . They may cause skin and eye irritation, and respiratory irritation .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)7-4-6-2-1-3-13-8(6)14-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAVWUUTLLHPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281652
Record name 1,8-Naphthyridine, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1,8-naphthyridine

CAS RN

1261365-77-8
Record name 1,8-Naphthyridine, 3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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